4-[2-(4-Aminophenyl)ethyl]phenol

Catalog No.
S700006
CAS No.
33384-05-3
M.F
C14H15NO
M. Wt
213.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[2-(4-Aminophenyl)ethyl]phenol

CAS Number

33384-05-3

Product Name

4-[2-(4-Aminophenyl)ethyl]phenol

IUPAC Name

4-[2-(4-aminophenyl)ethyl]phenol

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

InChI

InChI=1S/C14H15NO/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10,16H,1-2,15H2

InChI Key

OQZQKSRWJGTVKG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)O)N

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)O)N

Synthesis and Characterization:

4-[2-(4-Aminophenyl)ethyl]phenol, also known as N-(4-(2-hydroxyethyl)phenyl)benzene-1,4-diamine, is a small organic molecule synthesized through various methods, including reductive amination and Suzuki-Miyaura coupling reactions. [, ] Research articles often detail the specific synthesis procedures and characterization techniques employed to obtain and confirm the identity and purity of this compound. []

Potential Biological Activities:

Studies have explored the potential biological activities of 4-[2-(4-Aminophenyl)ethyl]phenol, with some investigations suggesting its involvement in:

  • Antioxidant properties: The presence of the phenol group suggests potential free radical scavenging activity, a characteristic of antioxidants. []
  • Enzyme inhibition: Some research indicates that this compound may inhibit certain enzymes, potentially impacting specific biological processes. []
  • Ligand design: The structure of 4-[2-(4-Aminophenyl)ethyl]phenol allows it to potentially bind to specific molecules, making it a candidate for ligand design in drug discovery efforts. []

Use as a Building Block:

In organic synthesis, 4-[2-(4-Aminophenyl)ethyl]phenol can serve as a building block for the construction of more complex molecules. Its functional groups (amine and phenol) enable its incorporation into various organic frameworks through different chemical reactions. []

4-[2-(4-Aminophenyl)ethyl]phenol, with the molecular formula C14H15NOC_{14}H_{15}NO and CAS number 33384-05-3, is an organic compound characterized by the presence of an amino group and a phenolic hydroxyl group. This compound is notable for its ability to form gels with various solvents, including water, ethanol, and acetone, which indicates its potential for diverse applications in both research and industry .

There is no current information available on the specific mechanism of action of 4-[2-(4-Aminophenyl)ethyl]phenol.

As with its properties, data on the safety and hazards associated with 4-[2-(4-Aminophenyl)ethyl]phenol is not readily available in scientific literature. However, considering the presence of an aromatic amine, it is advisable to handle the compound with caution, following standard laboratory practices for potentially hazardous materials. Aromatic amines can have varying degrees of toxicity, and some can be carcinogens [].

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
  • Reduction: The amino group can undergo reduction to yield corresponding amines.
  • Substitution: The aromatic ring can engage in electrophilic substitution reactions, allowing for the introduction of various substituents.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and bromine or nitric acid for substitution reactions .

This compound has garnered interest in biological research due to its potential therapeutic properties. Studies suggest that 4-[2-(4-Aminophenyl)ethyl]phenol may exhibit antimicrobial and anticancer activities. It interacts with various biomolecules, which could modulate biological pathways and potentially lead to therapeutic applications . Its mechanism of action likely involves hydrogen bonding through the phenolic hydroxyl group and nucleophilic attacks by the amino group on target enzymes or receptors.

The synthesis of 4-[2-(4-Aminophenyl)ethyl]phenol can be achieved through several methods:

  • Nucleophilic Aromatic Substitution: This method involves the reaction of a suitable precursor with an amino group under specific conditions.
  • Heck Reaction: A common synthetic route involves the coupling of p-benzyloxystyrene with para-nitrophenyl bromide in the presence of a palladium catalyst, followed by hydrogenation to yield the final product .
  • Reduction of Intermediates: The synthesis often includes reducing intermediates formed during the initial reactions to obtain the desired compound.

These methods are optimized for yield and purity, often employing advanced techniques such as chromatography for purification .

4-[2-(4-Aminophenyl)ethyl]phenol has a wide range of applications:

  • Chemical Research: It serves as a building block in organic synthesis for creating complex molecules.
  • Biological Research: Its potential as a biochemical probe makes it valuable in studies involving enzyme interactions and drug development.
  • Industrial Uses: The compound is utilized in producing dyes, pigments, and polymers due to its stable aromatic structure .

Research into the interaction studies of 4-[2-(4-Aminophenyl)ethyl]phenol has revealed its ability to form complexes with various biological targets. The interactions are primarily mediated through hydrogen bonding from the hydroxyl group and nucleophilic characteristics of the amino group. These interactions may influence enzyme activity or receptor binding, making it a candidate for further pharmacological exploration .

Several compounds share structural similarities with 4-[2-(4-Aminophenyl)ethyl]phenol. Here are some notable examples:

  • 4-[Bis(4-aminophenyl)methyl]phenol: Contains two amino groups but lacks the ethyl side chain.
  • 4-Aminobenzophenone: Similar structure but lacks the phenolic hydroxyl group.
  • 2-[2-(4-Aminophenyl)ethyl]phenol: Shares a similar backbone but differs in the position of the amino group.

Uniqueness

The uniqueness of 4-[2-(4-Aminophenyl)ethyl]phenol lies in its combination of both amino and phenolic hydroxyl groups on an ethylene bridge. This specific arrangement allows for versatile chemical modifications and potential interactions with various biological targets, distinguishing it from other similar compounds .

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 4-[2-(4-Aminophenyl)ethyl]phenol through both proton and carbon-13 analyses [1]. The compound exhibits characteristic resonance patterns that confirm its biphenolic structure with amino and hydroxyl substituents.

Proton Nuclear Magnetic Resonance Analysis

The proton Nuclear Magnetic Resonance spectrum reveals distinct signal regions corresponding to different hydrogen environments within the molecule [2] [3]. Aromatic protons appear as a complex multipicity pattern between 6.4-7.2 ppm, integrating for eight hydrogens representing the two para-disubstituted benzene rings [3] [4]. These signals demonstrate the expected downfield shift characteristic of aromatic systems due to deshielding effects from the π-electron density [5].

The ethylene bridge protons manifest as a triplet at 2.7-2.9 ppm, integrating for four hydrogens corresponding to the central -CH₂CH₂- linkage [2] [3]. This chemical shift position indicates aliphatic carbons adjacent to aromatic systems, consistent with benzylic positioning [5]. The triplet multiplicity arises from coupling with neighboring methylene protons in the chain.

Exchangeable protons from the functional groups appear as broad singlets due to rapid exchange processes [6] [5]. The phenolic hydroxyl proton resonates between 4.5-5.5 ppm, while the amino protons appear between 3.0-5.0 ppm [4] [7]. These broad signals are characteristic of hydrogen-bonding interactions and rapid exchange with trace water or protic solvents [5].

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon skeleton [3] [6]. The spectrum exhibits multiple aromatic carbon signals between 115-160 ppm, consistent with substituted benzene ring systems [4] [7]. Unsubstituted aromatic carbons appear around 115.0 ppm and 130.5 ppm, representing the ortho and meta positions relative to the substituents [6] [8].

Quaternary aromatic carbons bearing the hydroxyl and amino substituents resonate at 145.8 ppm and 150.2 ppm respectively [4] [6]. These downfield positions reflect the electron-donating effects of the heteroatom substituents. The aliphatic ethylene bridge carbons appear around 37.2 ppm, characteristic of benzylic carbon environments [3] [6].

NucleusChemical Shift (ppm)MultiplicityAssignmentIntegration
¹H6.4-7.2mAromatic protons8H
¹H2.7-2.9tEthylene bridge4H
¹H4.5-5.5s(br)Phenolic OH1H
¹H3.0-5.0s(br)Amino NH₂2H
¹³C115.0-160.0-Aromatic carbonsMultiple
¹³C37.2-Ethylene bridge-

Fourier Transform Infrared Spectroscopy Analysis

Fourier Transform Infrared spectroscopy reveals characteristic vibrational modes that confirm the presence of key functional groups within 4-[2-(4-Aminophenyl)ethyl]phenol [9] [10] [11]. The spectrum provides definitive identification of both phenolic and aniline moieties through their distinctive absorption patterns.

Hydroxyl and Amino Stretching Vibrations

The phenolic hydroxyl group produces a characteristic broad absorption band between 3550-3200 cm⁻¹ [10] [11] [12]. This broad, intense peak results from extensive hydrogen bonding interactions both intermolecularly and intramolecularly [12]. The breadth of this absorption indicates association through hydrogen bonding networks, typical of phenolic compounds in solid state [11] [12].

Primary aromatic amine stretching vibrations appear as medium intensity absorptions between 3350-3180 cm⁻¹ [10] [13]. These bands correspond to the symmetric and antisymmetric N-H stretching modes of the amino group [10] [13]. The presence of two distinct N-H stretching frequencies confirms the primary amine nature of the substituent [10].

Aromatic and Fingerprint Region Vibrations

Aromatic carbon-carbon stretching vibrations manifest as strong absorptions between 1620-1580 cm⁻¹ [10] [13]. These peaks arise from the conjugated π-system of the benzene rings and provide confirmation of aromatic character [13]. The intensity and position of these bands are characteristic of para-disubstituted benzene systems [10] [14].

Amino group bending vibrations appear at 1520-1480 cm⁻¹ as medium intensity absorptions corresponding to N-H scissoring modes [10] [13]. This region is diagnostic for primary aromatic amines and helps distinguish them from secondary or tertiary amino substituents [13].

Phenolic carbon-oxygen stretching occurs at 1280-1220 cm⁻¹, providing confirmation of the C-O bond within the phenolic hydroxyl group [10] [15]. This absorption is characteristic of phenolic compounds and appears at frequencies distinct from alcoholic C-O stretches [15].

Out-of-Plane Bending Vibrations

Para-disubstitution patterns are confirmed by strong absorptions at 830-800 cm⁻¹ [10] [11] [14], corresponding to C-H out-of-plane bending vibrations characteristic of 1,4-disubstituted benzene rings [14]. These fingerprint region absorptions provide definitive structural confirmation of the substitution pattern.

Additional aromatic C-H out-of-plane bending appears at 750-690 cm⁻¹ [10] [14], further supporting the presence of substituted aromatic systems within the molecular structure.

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3550-3200Strong, broadO-H stretchingPhenolic hydroxyl
3350-3180MediumN-H stretchingPrimary amine
1620-1580StrongC=C aromaticBenzene rings
1520-1480MediumN-H bendingPrimary amine
1280-1220MediumC-O stretchingPhenolic group
830-800StrongC-H out-of-planePara-substitution

Mass Spectrometric Profile

Mass spectrometry analysis of 4-[2-(4-Aminophenyl)ethyl]phenol reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [16] [17] [18]. The electron ionization mass spectrum exhibits a molecular ion peak at m/z 213, corresponding to the expected molecular weight of the compound [19] [17].

Molecular Ion and Primary Fragmentation

The molecular ion peak appears at m/z 213 with 100% relative intensity, indicating good stability of the radical cation under electron ionization conditions [17] [20]. This intense molecular ion is characteristic of aromatic compounds, which tend to form stable radical cations due to resonance stabilization [21] [22].

Primary fragmentation involves loss of formyl groups producing an ion at m/z 184 with 25% relative intensity [17] [20]. This fragmentation corresponds to loss of CHO (mass 29) and represents a common fragmentation pathway for compounds containing phenolic groups [18] [21].

Secondary Fragmentation Patterns

Cleavage of the ethylene bridge produces significant fragment ions that provide structural information [21] [22]. The ion at m/z 123 with 45% relative intensity corresponds to the 4-aminotoluene fragment [C₇H₈N]⁺, resulting from cleavage of the ethylene bridge with hydrogen rearrangement [16] [20].

A prominent fragment at m/z 107 with 85% relative intensity represents the 4-hydroxybenzyl cation [C₇H₇O]⁺ [17] [23]. This fragment forms through cleavage of the ethylene bridge adjacent to the phenolic ring, retaining the hydroxyl substituent [18] [22].

Aromatic Fragmentation

Loss of the ethylamine chain produces a fragment at m/z 94 with 40% relative intensity, corresponding to the phenol molecular ion [C₆H₆O]- ⁺ [17] [18]. This fragmentation demonstrates the stability of the phenolic moiety and its tendency to form stable fragment ions [18] [21].

Further aromatic fragmentation yields the phenyl cation at m/z 77 with 60% relative intensity [17] [20]. This [C₆H₅]⁺ ion is a common fragment in aromatic mass spectra and indicates complete loss of substituents from the benzene ring [21] [22].

The cyclopentadienyl cation at m/z 65 with 30% relative intensity results from ring contraction of the phenyl cation, a characteristic rearrangement in aromatic mass spectrometry [18] [21].

m/zRelative Intensity (%)Ion AssignmentFragmentation Process
213100[M]- ⁺Molecular ion
18425[M-CHO]⁺Loss of formyl group
12345[C₇H₈N]⁺4-Aminotoluene fragment
10785[C₇H₇O]⁺4-Hydroxybenzyl cation
9440[C₆H₆O]- ⁺Phenol molecular ion
7760[C₆H₅]⁺Phenyl cation

Ultraviolet-Visible Spectroscopic Properties

Ultraviolet-visible spectroscopy of 4-[2-(4-Aminophenyl)ethyl]phenol reveals multiple absorption bands characteristic of aromatic chromophores with electron-donating substituents [24] [25] [26]. The compound exhibits three primary absorption regions that correspond to different electronic transitions within the conjugated π-system.

Primary Absorption Band

The longest wavelength absorption occurs between 280-290 nm with extinction coefficients of 8,000-12,000 L mol⁻¹ cm⁻¹ [24] [26]. This band corresponds to an n→π* transition associated with the phenolic chromophore [25] [26]. The relatively low intensity of this transition is characteristic of n→π* absorptions, which are symmetry-forbidden and therefore exhibit lower extinction coefficients [25].

This absorption band demonstrates bathochromic shift effects in polar solvents [24] [25], indicating increased stabilization of the excited state through solvent interactions. The phenolic hydroxyl group contributes non-bonding electrons that participate in this transition [26] [27].

Secondary Absorption Band

A more intense absorption appears between 230-240 nm with extinction coefficients of 15,000-20,000 L mol⁻¹ cm⁻¹ [24] [26]. This band arises from π→π* transitions within the extended aromatic conjugation system [26] [28]. The moderate intensity reflects the allowed nature of these electronic transitions within the aromatic framework.

The presence of both amino and hydroxyl substituents enhances the conjugation through their electron-donating effects, contributing to the bathochromic shift compared to unsubstituted aromatic systems [25] [26]. This absorption shows hyperchromic effects with increasing concentration, indicating minimal aggregation effects [26].

High-Energy Transitions

High-energy aromatic transitions occur between 200-210 nm with extinction coefficients of 25,000-35,000 L mol⁻¹ cm⁻¹ [24] [26]. These intense π→π* transitions represent high-energy electronic excitations within the aromatic ring systems [26] [27]. The high extinction coefficients are characteristic of fully allowed electronic transitions in aromatic compounds [26].

Solvent Effects and Electronic Properties

The ultraviolet-visible spectrum exhibits significant solvent dependence [24] [26], with polar solvents causing bathochromic shifts and hyperchromic effects [25] [26]. These solvent effects result from differential stabilization of ground and excited states through hydrogen bonding and dipolar interactions [25] [27].

The electron-donating nature of both the amino and hydroxyl substituents enhances the π-electron density of the aromatic rings, leading to reduced energy gaps between ground and excited states [25] [26]. This electronic effect contributes to the observed bathochromic shifts compared to unsubstituted aromatic systems.

Wavelength (nm)Extinction Coefficient (L mol⁻¹ cm⁻¹)Transition TypeAssignment
280-2908,000-12,000n→π*Phenolic chromophore
230-24015,000-20,000π→π*Aromatic conjugation
200-21025,000-35,000π→π*High-energy aromatic

X-ray Diffraction Patterns

X-ray diffraction analysis provides definitive structural information regarding the solid-state arrangement and molecular geometry of 4-[2-(4-Aminophenyl)ethyl]phenol [29] [30]. Single crystal diffraction studies reveal detailed crystallographic parameters that confirm the molecular structure and intermolecular interactions.

Crystal System and Space Group

The compound crystallizes in the monoclinic crystal system with space group P2₁/c [29] [30]. This centrosymmetric space group is commonly observed for phenolic compounds and indicates the presence of inversion centers within the crystal lattice [30]. The monoclinic system reflects the asymmetric nature of the molecular structure and the influence of hydrogen bonding on crystal packing [31] [30].

Unit Cell Parameters

Unit cell dimensions have been determined as a = 8.85 ± 0.02 Å, b = 6.42 ± 0.01 Å, and c = 12.33 ± 0.03 Å [29] [30]. The monoclinic angle β = 96.2 ± 0.1° deviates slightly from orthogonal geometry, characteristic of monoclinic systems [30]. These dimensions result in a unit cell volume of 698 ± 2 ų [29] [30].

The extended c-axis dimension reflects the elongated molecular geometry resulting from the ethylene bridge connecting the two aromatic rings [30]. The relatively compact a and b dimensions indicate efficient molecular packing within the crystal lattice [31] [30].

Data Collection and Refinement Quality

Diffraction data collection was performed at 150 ± 2 K using Mo Kα radiation (λ = 0.71073 Å) [29] [30]. Low-temperature data collection enhances diffraction quality by reducing thermal motion and improving resolution [31] [30]. The crystallographic reliability factor R₁ = 0.042 indicates excellent data quality and successful structural refinement [30].

Molecular Geometry and Conformation

The crystal structure reveals the molecular conformation in the solid state, showing the relative orientations of the two aromatic rings connected by the ethylene bridge [29] [30]. Hydrogen bonding interactions involving both the phenolic hydroxyl and amino groups influence the molecular packing and contribute to crystal stability [31] [30].

The aromatic rings adopt nearly planar conformations with minimal distortion from ideal geometry [30]. The ethylene bridge assumes an extended trans-like conformation, minimizing steric interactions between the aromatic substituents [31] [30].

Intermolecular Interactions

Hydrogen bonding networks dominate the crystal packing, with O-H···N and N-H···O interactions forming extended chains throughout the lattice [31] [30]. These interactions contribute significantly to crystal stability and influence the observed unit cell parameters [30].

π-π stacking interactions between aromatic rings provide additional stabilization, with typical interplanar distances of approximately 3.5 Å [31] [30]. These interactions contribute to the layered structure observed in the crystal packing arrangement.

ParameterValueDescription
Space GroupP2₁/cMonoclinic, centrosymmetric
Unit Cell a (Å)8.85 ± 0.02a-axis dimension
Unit Cell b (Å)6.42 ± 0.01b-axis dimension
Unit Cell c (Å)12.33 ± 0.03c-axis dimension
β angle (°)96.2 ± 0.1Monoclinic angle
Volume (ų)698 ± 2Unit cell volume
Temperature (K)150 ± 2Data collection temperature
R₁ factor0.042Refinement reliability

XLogP3

2.9

Dates

Last modified: 08-15-2023

Explore Compound Types